molecular formula C9H15N3S3 B11099618 5-(methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione

5-(methylsulfanyl)-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B11099618
M. Wt: 261.4 g/mol
InChI Key: OAQRHVDJUDDVBA-UHFFFAOYSA-N
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Description

5-(METHYLSULFANYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(METHYLSULFANYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE typically involves the reaction of piperidine with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

5-(METHYLSULFANYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-(METHYLSULFANYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Agriculture: The compound can be used as a pesticide or herbicide, providing protection against various pests and weeds.

    Materials Science: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(METHYLSULFANYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(METHYLSULFANYL)-2-PIPERIDIN-1-YLANILINE: This compound shares a similar core structure but differs in the substitution pattern.

    1-(4-METHYL-2-METHYLSULFANYL-PYRIMIDIN-5-YL)-ETHANONE: Another compound with a methylsulfanyl group, but with a pyrimidine ring instead of a thiadiazole ring.

Uniqueness

5-(METHYLSULFANYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE is unique due to its specific combination of functional groups and heterocyclic structure

Properties

Molecular Formula

C9H15N3S3

Molecular Weight

261.4 g/mol

IUPAC Name

5-methylsulfanyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C9H15N3S3/c1-14-8-10-12(9(13)15-8)7-11-5-3-2-4-6-11/h2-7H2,1H3

InChI Key

OAQRHVDJUDDVBA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=S)S1)CN2CCCCC2

Origin of Product

United States

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